
Bisphenol A-13C2
Overview
Description
Bisphenol A-13C2 is a compound that contains carbon-13 isotopes, making it a labeled version of the commonly known Bisphenol A. This isotopic labeling is used for tracing and studying the behavior of Bisphenol A in various scientific applications. Bisphenol A itself is a chemical compound primarily used in the manufacturing of various plastics and epoxy resins. It is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A-13C2 involves the reaction of phenol with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is promoted by methyl mercaptan. The isotopic labeling is achieved by using carbon-13 labeled acetone. Once formed, the product is washed with water, neutralized with calcium hydroxide, and distilled under vacuum .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified and characterized to confirm the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A-13C2 undergoes various chemical reactions, including:
Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediate products.
Reduction: Can be reduced using specific reducing agents, although this is less common.
Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated intermediates and other oxidative degradation products.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Bisphenol A-13C2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies to understand the reaction mechanisms and pathways of Bisphenol A.
Biology: Helps in tracing the metabolic pathways and distribution of Bisphenol A in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A.
Industry: Employed in environmental studies to track the presence and degradation of Bisphenol A in various ecosystems
Mechanism of Action
Bisphenol A-13C2 exerts its effects by interacting with various molecular targets, primarily through its estrogenic activity. It binds to estrogen receptors, mimicking the action of natural hormones and disrupting normal endocrine functions. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. Additionally, this compound can interact with androgen receptors and other nuclear receptors, further influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol S: A structural analog of Bisphenol A, used as a substitute in some applications.
Bisphenol F: Another analog with similar applications but different physical properties.
Bisphenol AF: A fluorinated analog with higher thermal stability.
Uniqueness of Bisphenol A-13C2
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed and precise studies of Bisphenol A’s behavior in various environments. This makes it an invaluable tool in research applications where tracking and quantification of Bisphenol A are crucial .
Biological Activity
Bisphenol A (BPA) and its analogs, including Bisphenol A-13C2, are widely studied due to their potential endocrine-disrupting properties. This compound is a carbon-labeled variant of BPA, which allows for more precise tracking of its biological effects and metabolism in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound has the chemical formula C15H16O2 and is structurally similar to BPA. Its isotopic labeling with carbon-13 allows researchers to trace its metabolic pathways and interactions within biological systems effectively.
The biological activity of this compound is primarily linked to its ability to interact with estrogen receptors and other hormone-related pathways:
- Estrogen Receptor Interaction : this compound exhibits a binding affinity for estrogen receptors (ERα and ERβ), similar to BPA. Studies indicate that it may act as a selective estrogen receptor modulator (SERM), influencing gene expression related to reproductive health and development .
- GPR30 Activation : Research has shown that Bisphenol A analogs can activate GPR30, a G protein-coupled receptor involved in rapid cellular responses. This activation can lead to increased proliferation in certain cancer cell lines, suggesting potential roles in tumorigenesis .
- Signal Transduction Pathways : The compound has been implicated in the activation of multiple signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This pathway's activation could contribute to adverse developmental outcomes .
Case Studies
Several case studies highlight the potential impacts of BPA exposure, which may be extrapolated to understand the effects of its analogs like this compound:
- Prenatal Exposure : One notable case involved a mother with extremely high urinary BPA levels during pregnancy (583 µg/g creatinine). Her child exhibited transient neurobehavioral changes, raising concerns about prenatal exposure to BPA-related compounds and their long-term effects on child development .
- Population Studies : In a broader context, studies have shown that high levels of BPA exposure correlate with various health issues, including obesity and insulin resistance. These findings suggest that analogs like this compound could similarly influence metabolic health .
Research Findings
A systematic review of the literature reveals several critical insights into the biological activity of this compound:
Q & A
Basic Questions
Q. How is Bisphenol A-13C2 characterized and distinguished from unlabelled BPA in analytical chemistry?
this compound is identified using mass spectrometry (MS) due to its isotopic labeling, which introduces a distinct mass shift compared to unlabelled BPA. Techniques like liquid chromatography-tandem MS (LC-MS/MS) are critical for separation and quantification. The isotopic purity (99% 13C) ensures minimal interference, enabling precise tracing in metabolic or environmental studies .
Q. What are the recommended analytical methods for detecting BPA-13C2 in environmental samples?
Solid-phase extraction (SPE) coupled with LC-MS/MS is widely used for isolating BPA-13C2 from complex matrices. Method validation should include recovery tests using spiked samples and calibration curves with isotopically labeled internal standards to account for matrix effects. Recent studies emphasize multi-residue protocols to simultaneously detect BPA-13C2 alongside its analogues (e.g., BPS, BPF) .
Q. What is the role of isotopic labeling in BPA-13C2 in tracer studies?
The 13C labels allow researchers to track BPA-13C2’s environmental fate, metabolic pathways, and degradation products without isotopic exchange. This is critical for distinguishing exogenous BPA-13C2 from endogenous BPA in biological systems, enabling accurate quantification in pharmacokinetic studies .
Q. What are the key considerations for synthesizing BPA-13C2 with high isotopic purity?
Synthesis requires 13C-enriched precursors (e.g., 13C-labeled acetone) and stringent control of reaction conditions to minimize isotopic dilution. Post-synthesis purification via recrystallization or column chromatography ensures >98% isotopic purity, validated by nuclear magnetic resonance (NMR) and high-resolution MS .
Advanced Research Questions
Q. How to design experiments using BPA-13C2 to study its environmental fate and metabolic pathways?
Employ factorial design to test variables like pH, temperature, and microbial activity. Use BPA-13C2 as a tracer in microcosm studies, with LC-MS/MS for quantification. Computational modeling (e.g., fugacity models) can predict partitioning behavior, while stable isotope probing (SIP) identifies microbial degraders .
Q. How to resolve data discrepancies when quantifying BPA-13C2 in complex matrices?
Discrepancies often arise from matrix-induced ionization suppression in MS. Mitigate this by using isotope dilution analysis with 13C-labeled internal standards. Validate methods via interlaboratory comparisons and spike-and-recovery experiments at varying concentrations .
Q. How to optimize separation techniques for BPA-13C2 from structural analogs in chromatographic analysis?
Utilize hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns to separate BPA-13C2 from polar metabolites. Optimize mobile phase gradients and column temperatures to resolve co-eluting peaks. Confirm identity via fragmentation patterns in MS/MS .
Q. What statistical approaches are suitable for analyzing dose-response relationships in BPA-13C2 toxicity studies?
Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Bayesian hierarchical models account for inter-individual variability in in vivo studies. Use ANOVA with post-hoc tests to compare effects across exposure groups .
Q. How to validate the accuracy of BPA-13C2 detection methods against matrix effects?
Perform standard addition experiments in representative matrices (e.g., urine, soil). Calculate accuracy via percent recovery (85–115%) and precision via relative standard deviation (RSD <15%). Cross-validate with certified reference materials if available .
Q. How to integrate computational modeling with experimental data to predict BPA-13C2 behavior in biological systems?
Combine physiologically based pharmacokinetic (PBPK) models with in vitro toxicity data. Use molecular dynamics simulations to predict binding affinities for estrogen receptors. Validate predictions using isotopic tracing in cell cultures or animal models .
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747173 | |
Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263261-64-9 | |
Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.